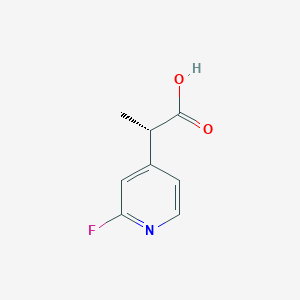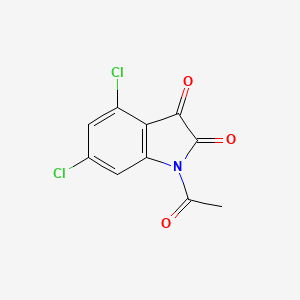
1-acetyl-4,6-dichloro-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4,6-dichloro-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs, playing crucial roles in cell biology and various biological processes . This compound is characterized by its unique structure, which includes an indole core substituted with acetyl and dichloro groups.
Preparation Methods
The synthesis of 1-acetyl-4,6-dichloro-1H-indole-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable indole derivative.
Chlorination: The indole derivative undergoes chlorination to introduce chlorine atoms at the 4 and 6 positions.
Acetylation: The chlorinated indole is then acetylated to introduce the acetyl group at the 1 position.
Oxidation: Finally, the compound undergoes oxidation to form the 2,3-dione structure.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
1-Acetyl-4,6-dichloro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the dione structure to diols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Acetyl-4,6-dichloro-1H-indole-2,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes involving indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-acetyl-4,6-dichloro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. The acetyl and dichloro groups enhance its binding affinity and specificity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
1-Acetyl-4,6-dichloro-1H-indole-2,3-dione can be compared with other indole derivatives, such as:
1-Acetyl-1H-indole-2,3-dione: Lacks the chlorine substitutions, resulting in different chemical reactivity and biological activity.
4,6-Dichloro-1H-indole-2,3-dione: Lacks the acetyl group, affecting its binding properties and applications.
1-Acetyl-4-chloro-1H-indole-2,3-dione: Has only one chlorine substitution, leading to different chemical and biological properties.
The unique combination of acetyl and dichloro groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological characteristics .
Properties
IUPAC Name |
1-acetyl-4,6-dichloroindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c1-4(14)13-7-3-5(11)2-6(12)8(7)9(15)10(13)16/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKUIFZAJUVUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C(=CC(=C2)Cl)Cl)C(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
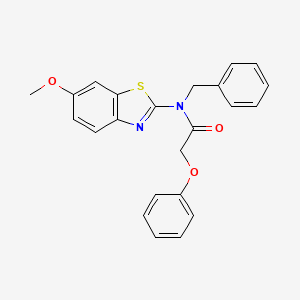
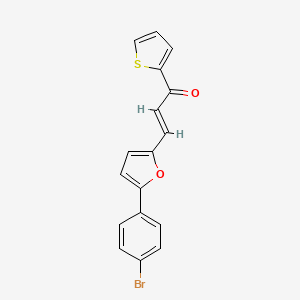
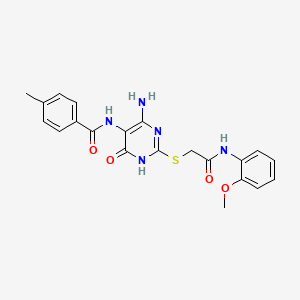
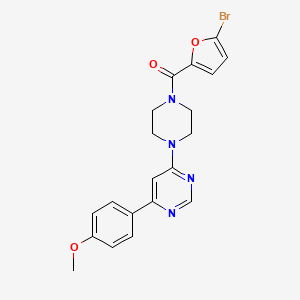
![N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide](/img/structure/B2988131.png)
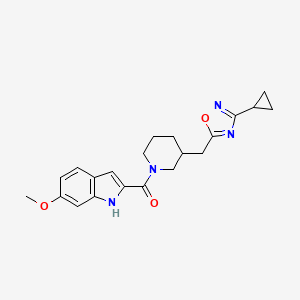
![1-benzyl-3-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2988137.png)
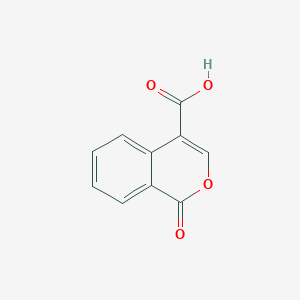
![11,13-dimethyl-N-(2-morpholin-4-ylethyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2988139.png)

![1-(2,5-Dimethoxyphenyl)-4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2988141.png)
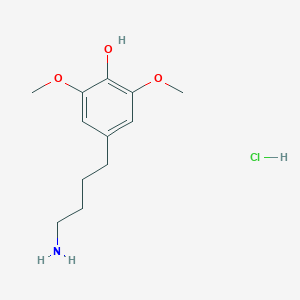
![ETHYL 5'-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE](/img/structure/B2988143.png)
